![molecular formula C11H15N3O2S B2386530 1-(2-Thienylcarbonyl)piperidine-4-carbohydrazide CAS No. 1557593-84-6](/img/structure/B2386530.png)
1-(2-Thienylcarbonyl)piperidine-4-carbohydrazide
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Description
Synthesis Analysis
The synthesis of compounds similar to 1-(2-Thienylcarbonyl)piperidine-4-carbohydrazide often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . These reactions can include cyclocondensation and cyclization .Chemical Reactions Analysis
Cyanoacetohydrazides, which are related to 1-(2-Thienylcarbonyl)piperidine-4-carbohydrazide, can act as both an N- and C-nucleophile. They can react with various reactants, leading to the synthesis of a variety of polyfunctional heterocyclic compounds .Scientific Research Applications
Therapeutic Applications in Neurological Disorders
- Alzheimer's Disease : Piperidine-type cholinesterase inhibitors, such as Donepezil, have been extensively studied for their efficacy in improving cognition and global clinical function in Alzheimer's disease. These compounds show significant improvements in activities of daily living (ADLs) and are well-tolerated, suggesting their potential as first-line treatments in mild to moderate Alzheimer's disease (Dooley & Lamb, 2000); (Román & Rogers, 2004).
Antineoplastic Potential
- Cancer Research : Piperidine derivatives have been identified as promising antineoplastic agents. A novel series of piperidones demonstrated excellent cytotoxic properties, with potential as drug candidates for cancer treatment due to their tumor-selective toxicity and capability to act as modulators of multi-drug resistance (Hossain et al., 2020).
Drug Discovery and Synthesis Strategies
- Spiropiperidines : In drug discovery, spiropiperidines, synthesized through methodologies involving piperidine rings, have gained popularity for their potential medicinal applications, showcasing the versatility of piperidine scaffolds in accessing new areas of chemical space (Griggs, Tape, & Clarke, 2018).
Enzyme Inhibition
- Dipeptidyl Peptidase IV Inhibitors : Piperidine-based compounds are central to the development of inhibitors targeting DPP IV, a validated target for type 2 diabetes mellitus treatment. These inhibitors showcase the importance of piperidine in medicinal chemistry for creating antidiabetic drugs (Mendieta, Tarragó, & Giralt, 2011).
Pharmacological Diversity
- Piperazine Derivatives : Piperazine, closely related to piperidine, is used in various therapeutic areas, including antipsychotics, antihistamines, and antidepressants. This highlights the broad pharmacological applications of piperidine and its analogues in enhancing drug properties (Rathi, Syed, Shin, & Patel, 2016).
properties
IUPAC Name |
1-(thiophene-2-carbonyl)piperidine-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c12-13-10(15)8-3-5-14(6-4-8)11(16)9-2-1-7-17-9/h1-2,7-8H,3-6,12H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJUDVDBVZHVGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)C(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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